Sequoiaflavone

cAMP-phosphodiesterase Lipolysis Adipocyte pharmacology

Sequoiaflavone (CAS 21763-71-3), also designated as 7-O-methylamentoflavone or IdB-1028, is a naturally occurring biflavonoid belonging to the amentoflavone structural class within the broader flavonoid family. It is a dimeric flavonoid formed by the oxidative coupling of two flavone units, specifically characterized by a single methoxyl substitution at the 7-position of the amentoflavone scaffold.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
CAS No. 21763-71-3
Cat. No. B1681631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSequoiaflavone
CAS21763-71-3
SynonymsBrakerin;  Sequoiaflavone;  IdB-1028;  IdB 1028;  LF-2646;  LF 2646;  LF2646; 
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O
InChIInChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3
InChIKeyTYUMAYSMJLPFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sequoiaflavone (CAS 21763-71-3) – Biflavonoid Procurement Guide for Research and Industrial Sourcing


Sequoiaflavone (CAS 21763-71-3), also designated as 7-O-methylamentoflavone or IdB-1028, is a naturally occurring biflavonoid belonging to the amentoflavone structural class within the broader flavonoid family [1]. It is a dimeric flavonoid formed by the oxidative coupling of two flavone units, specifically characterized by a single methoxyl substitution at the 7-position of the amentoflavone scaffold. The compound has been isolated from multiple botanical sources including Ginkgo biloba, Taxus baccata, Selaginella tamariscina, and various Ochnaceae species, and is recognized as a chemotaxonomic marker for the genus Ouratea [2]. With a molecular formula of C₃₁H₂₀O₁₀ and molecular weight of 552.48 g/mol, sequoiaflavone presents five free phenolic hydroxyl groups that are critical determinants of its biological activity profile [1].

Why Sequoiaflavone (21763-71-3) Cannot Be Interchanged with Other Ginkgo Biflavonoids


Biflavonoids within the Ginkgo biloba dimeric flavonoid class share a common amentoflavone core but differ critically in the number and position of methoxyl substituents, which directly govern their pharmacological profiles. Sequoiaflavone (7-O-methylamentoflavone) occupies a distinct structural niche with only a single methoxy group at the 7-position, preserving five free hydroxyl groups [1]. In contrast, bilobetin carries a 4'-O-methyl group, ginkgetin bears two methoxy groups at positions 7 and 4', and sciadopitysin is tri-methoxylated [2]. Structure-activity relationship (SAR) data from cAMP-phosphodiesterase assays have established that inhibitory potency correlates inversely with the degree of methylation, meaning that the number of free hydroxyl groups directly determines enzyme inhibition capacity [1]. Consequently, substituting sequoiaflavone with a more heavily methylated analog—or even with the non-methylated parent amentoflavone—yields quantitatively and qualitatively different biological outcomes that cannot be extrapolated from one biflavonoid to another. The evidence detailed below provides the quantitative basis for this selection-critical differentiation.

Sequoiaflavone (21763-71-3) – Quantitative Comparator-Based Differentiation Evidence


Unique Complete cAMP-Phosphodiesterase Inhibition Not Achieved by Amentoflavone or Bilobetin

In a direct head-to-head comparison using rat adipose tissue cAMP-phosphodiesterase (cAMP-PDE), sequoiaflavone was the only biflavonoid that achieved complete enzyme inhibition. At a concentration of 3.6 µM, sequoiaflavone elicited 94 ± 1% inhibition of cAMP-PDE, whereas amentoflavone and bilobetin plateaued at 85 ± 2% and 84 ± 3% maximum inhibition, respectively, regardless of increasing concentration [1]. This qualitative difference—complete versus partial enzyme suppression—is not predictable from IC₅₀ values alone. The IC₅₀ of sequoiaflavone was 0.56 µg/mL (1.01 µM), compared to 0.16 µg/mL (0.27 µM) for amentoflavone and 0.23 µg/mL (0.36 µM) for bilobetin; ginkgetin and isoginkgetin achieved only approximately 50% inhibition even at four-fold higher concentrations [1].

cAMP-phosphodiesterase Lipolysis Adipocyte pharmacology

Superior Antifungal Activity Against Alternaria alternata Compared to Bilobetin

A comparative antifungal evaluation of six biflavones from Taxus baccata and Ginkgo biloba demonstrated that sequoiaflavone (7-O-methylamentoflavone) and ginkgetin exhibited stronger activity against the phytopathogenic fungus Alternaria alternata than bilobetin [1]. Bilobetin, used as the reference comparator within the study, showed ED₅₀ values of 14, 11, and 17 µM against A. alternata, Fusarium culmorum, and Cladosporium oxysporum, respectively, and achieved complete inhibition of germinating tube growth of C. oxysporum and F. culmorum only at a high concentration of 100 µM [1]. The study explicitly states that the activity of ginkgetin and 7-O-methylamentoflavone (sequoiaflavone) towards A. alternata was stronger than that of bilobetin, indicating a fungal species-specific potency advantage for sequoiaflavone [1].

Antifungal Alternaria alternata Crop protection

Most Potent Cytochrome P450 ECOD Inhibition Among Tested Flavonoids from Ouratea ferruginea

In a panel of flavonoids isolated from Ouratea ferruginea, sequoiaflavone demonstrated the most potent inhibition of cytochrome P450-dependent 7-ethoxycoumarin O-deethylase (ECOD) activity, reducing enzyme function to 24.8 ± 1.2% of control at 0.08 mg/mL, corresponding to approximately 75.2% inhibition [1]. By comparison, 5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone—the best GST inhibitor in the same study—reduced ECOD activity only to 66.9 ± 27.7% of control (~33.1% inhibition), and piscigenin reduced it to 53.5 ± 12.4% (~46.5% inhibition) [1]. In parallel, sequoiaflavone exhibited 22.6% inhibition of glutathione S-transferase (GST), while the best GST inhibitor achieved approximately 75% GST inhibition [1]. This divergent ECOD/GST inhibition profile distinguishes sequoiaflavone from co-occurring flavonoids in the same extract.

Cytochrome P450 inhibition Chemoprevention Xenobiotic metabolism

Retained BACE-1 Inhibitory Potency Lost in More Highly Methylated Amentoflavone Analogs

Sequoiaflavone inhibits β-secretase (BACE-1) with an IC₅₀ of 1.40 × 10³ nM (1.40 µM) in a fluorescence resonance energy transfer (FRET) assay, placing it among the active amentoflavone-type biflavonoid BACE-1 inhibitors [1]. Critically, increasing the degree of methylation beyond the single methoxy group of sequoiaflavone substantially diminishes BACE-1 inhibitory activity: 4',7''-di-O-methylamentoflavone and 7,4',7'',4'''-tetra-O-methylamentoflavone both exhibit IC₅₀ values of 1.00 × 10⁴ nM (10.0 µM), representing an approximately 7-fold loss of potency [1]. Sequoiaflavone also inhibits human amyloid-β (1–40) aggregation with an IC₅₀ of 4.90 × 10³ nM (4.90 µM) as measured by thioflavin T fluorescence after 24 hours [2]. This dual BACE-1/Aβ-aggregation profile, combined with the SAR evidence that mono-methylation at the 7-position preserves activity whereas di- or tetra-methylation severely compromises it, establishes a methylation threshold for the amentoflavone chemotype.

BACE-1 inhibition Alzheimer's disease Amyloid beta

PI3K/AKT Pathway-Dependent Inhibition of Gastric Cancer Cell Proliferation and Invasion

Sequoiaflavone inhibited gastric cancer AGS cell viability in a concentration-dependent manner with an IC₅₀ of 0.5 mmol/L at 48 hours, as determined by CCK-8 assay [1]. Mechanistic studies demonstrated that sequoiaflavone treatment significantly down-regulated the phosphorylated forms of PI3K (p-PI3K) and AKT (p-AKT), while co-treatment with a PI3K/AKT pathway activator partially reversed the suppression of p-PI3K and p-AKT protein expression and correspondingly rescued cell proliferation, migration, and invasion capacities [1]. This pathway-reversal experiment establishes a causal relationship between sequoiaflavone exposure and PI3K/AKT signaling inactivation, distinguishing its mechanism from amentoflavone-class compounds whose gastric cancer activity has been less extensively characterized in terms of signaling pathway specificity [1].

Gastric cancer PI3K/AKT signaling Cancer stem cell

Computationally Validated CTNNB1/β-Catenin Targeting with Distinct Target Profile from Co-Occurring Lanaroflavone

An integrated computational and in vitro study of Selaginella bryopteris phytochemicals identified sequoiaflavone as a preferential ligand for CTNNB1 (β-catenin), a critical oncogenic transcription factor in the Wnt signaling pathway, while lanaroflavone—another biflavonoid from the same extract—preferentially targeted EGFR [1]. Molecular docking and molecular dynamics simulations confirmed the stability of the sequoiaflavone–CTNNB1 complex [1]. The S. bryopteris crude extract inhibited breast cancer cell growth with an IC₅₀ of 78.34 µg/mL and suppressed migration and invasion, providing in vitro validation that supports the computational predictions [1]. This target segregation—sequoiaflavone for CTNNB1/β-catenin versus lanaroflavone for EGFR—illustrates a pharmacologically meaningful divergence among co-occurring biflavonoids from the same botanical source and supports the rational selection of sequoiaflavone for Wnt/β-catenin-focused oncology research.

Breast cancer CTNNB1 Molecular docking

Evidence-Backed Research and Industrial Application Scenarios for Sequoiaflavone (CAS 21763-71-3)


cAMP-PDE Functional Knockdown Studies Requiring Complete Enzyme Suppression in Adipocyte Models

Investigators studying cAMP-dependent lipolysis regulation should prioritize sequoiaflavone over amentoflavone or bilobetin when complete PDE inhibition is required. The direct comparative data from Saponara and Bosisio (1998) demonstrate that only sequoiaflavone achieves ≥94% enzyme inhibition at low micromolar concentrations (3.6 µM), while the more commonly studied amentoflavone and bilobetin irreversibly plateau at approximately 85% inhibition regardless of dose escalation [1]. This functional completeness is critical for experimental designs that require maximal cAMP accumulation to distinguish between partial and full pathway activation in adipocyte pharmacology or cosmeceutical cellulitis research.

Antifungal Lead Discovery Targeting Alternaria Species in Agricultural or Post-Harvest Contexts

For antifungal screening programs focused on Alternaria alternata—a pathogen responsible for early blight in solanaceous crops and post-harvest spoilage—sequoiaflavone provides species-specific potency that exceeds bilobetin, as demonstrated by Krauze-Baranowska et al. (2003) [1]. Procurement of sequoiaflavone rather than bilobetin or ginkgetin alone is warranted when the research objective is structure-activity relationship mapping of Alternaria-selective biflavonoids, given the documented differential activity profile across the three fungal species tested.

BACE-1 Inhibitor Medicinal Chemistry Programs with Defined Methylation Tolerance Thresholds

Medicinal chemists optimizing biflavonoid BACE-1 inhibitors for Alzheimer's disease should use sequoiaflavone as the reference mono-methylated scaffold. BindingDB data curated from Sasaki et al. (2010) establish that sequoiaflavone (7-O-methyl, IC₅₀ = 1.40 µM) retains potent BACE-1 inhibition, while di- or tetra-methylated analogs suffer an approximately 7-fold potency loss (IC₅₀ = 10.0 µM) [1]. This methylation ceiling makes sequoiaflavone the preferred starting material for SAR studies that aim to maintain BACE-1 potency while introducing modifications at other positions on the amentoflavone core.

Wnt/β-Catenin Pathway-Targeted Breast Cancer Research Requiring CTNNB1-Specific Ligands

Oncology researchers investigating Wnt/β-catenin signaling in breast cancer should select sequoiaflavone over co-occurring biflavonoids such as lanaroflavone based on the computationally validated target segregation reported by Awadelkareem et al. (2024) [1]. Sequoiaflavone forms stable complexes with CTNNB1, while lanaroflavone preferentially engages EGFR, providing a rational basis for pathway-specific experimental design. This target-level differentiation enables procurement decisions based on the desired molecular target rather than on non-selective botanical extract activity.

Quote Request

Request a Quote for Sequoiaflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.